Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Application Notes: Efficacy and Safety Profile
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Compound Focus: Conteltinib

CAS No.: 1384860-29-0

Cat. No.: S524211

This section summarizes the key efficacy and safety findings from the Phase 1 study, which are crucial for

designing subsequent trials.

Table 1: Summary of Anti-Tumor Efficacy of Conteltinib [1]

) . Overall Response Median Progression-Free Median Duration of
Patient Population .
Rate (ORR) Survival (PFS) Response (DoR)
ALK TKI-naive 64.1% (25 of 39) 15.9 months (95% CI, 9.26—  15.0 months (95% ClI,
(n=39) 23.3) 9.06-25.8)
Crizotinib- 33.3% (7 of 21) 6.73 months (95% CI, 4.73—  6.60 months (95% CI,
pretreated (n=21) 8.54) 3.77-13.3)

Table 2: Common Treatment-Related Adverse Events (TRAEs) [1]

Adverse Event All-Grade Incidence (n=64) Grade =3 Incidence
Diarrhea 46 (71.9%) Not Specified
Elevated Serum Creatinine 29 (45.3%) Not Specified
Elevated Aspartate Aminotransferase (AST) 25 (39.1%) Not Specified
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Adverse Event All-Grade Incidence (n=64) Grade =3 Incidence
Nausea 24 (37.5%) Not Specified
Any TRAE 58 (90.6%) 9 (14.1%)

Experimental Protocols

For scientists aiming to replicate or build upon this clinical study, the following details the core

methodological framework.

Protocol 1: Phase 1 Clinical Trial Design

e 1.1. Study Overview: This was a multicenter, open-label, single-arm study consisting of a dose-
escalation phase and a dose-expansion phase [1].
e 1.2. Dosing Schedule:

o Dose-Escalation: Conteltinib was administered orally at doses of 50, 100, 200, 300, 450, 600,
and 800 mg QD in sequential cohorts using a modified 3+3 Fibonacci design. A single dose was
given 7 days before Cycle 1, Day 1 (pharmacokinetic lead-in), followed by continuous 28-day
cycles [1].

o Dose-Expansion: Initiated if a response was observed in a dose-escalation cohort. Dosing
continued in 28-day cycles until meeting treatment discontinuation criteria [1].

¢ 1.3. Primary Endpoints: Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), and adverse
events [1].

¢ 1.4. Treatment Duration: Patients received Conteltinib until radiographic disease progression,
unacceptable toxicity, or withdrawal of consent [1]. A safety follow-up was conducted 30 days (+7
days) after the last dose.

Protocol 2: Key Patient Eligibility Criteria (Inclusion/Exclusion)

e 2.1. Key Inclusion Criteria [1]:

Patients aged 18-75 with histologically/cytologically confirmed advanced ALK-positive NSCLC.
ALK positivity determined by FISH, IHC, PCR, or NGS.

Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-2.

At least one measurable lesion per RECIST criteria.
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o Adequate organ function.
e 2.2. Key Exclusion Criteria [1]:
o Major cardiovascular events within 6 months prior to enroliment.
o Uncontrolled nausea, vomiting, or diarrhea (Grade =1).
o Active, clinically significant infection.

Mechanism of Action and Signaling Pathway

Conteltinib is a highly potent, ATP-competitive, second-generation ALK tyrosine kinase inhibitor.
Preclinical data shows it is approximately 10-fold more potent than crizotinib against ALK and effective
against various crizotinib-resistant mutations (L1196M, G1202R, F1174L, etc.) [1]. It also inhibits FAK and
Pyk2, though with less potency than its ALK inhibition [1].

The diagram below illustrates the primary signaling pathway targeted by Conteltinib and its downstream

effects.
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Research Considerations

e Dosing Strategy: The study established different optimal dosing schedules for different patient
populations (600 mg QD for TKI-naive vs. 300 mg BID for crizotinib-pretreated), highlighting the
importance of tailoring dose-finding to prior therapy lines [1].

¢ Preclinical Rationale: The clinical efficacy in crizotinib-pretreated patients is supported by enzymatic
assays showing Conteltinib's potency against key resistance mutations [1].

o Safety Monitoring: Given the observed TRAES, proactive management of gastrointestinal events
(diarrhea, nausea) and regular monitoring of liver function (AST) and renal function (serum creatinine)
are recommended in clinical practice [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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